

A Comprehensive Spectroscopic and Synthetic Guide to 1-Methyl-6-nitrobenzimidazole

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Compound of Interest

Compound Name: *1-Methyl-6-nitrobenzimidazole*

Cat. No.: *B1360024*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of **1-methyl-6-nitrobenzimidazole**, a compound of interest in medicinal chemistry and materials science. This document details the synthesis, and comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

1-Methyl-6-nitrobenzimidazole possesses a planar benzimidazole core with a methyl group at the N1 position and a nitro group at the C6 position. The nitro group is slightly rotated out of the plane of the heterocyclic ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-methyl-6-nitrobenzimidazole**, providing a valuable resource for its identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for **1-Methyl-6-nitrobenzimidazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.51	d, $J = 2.1$ Hz	H-5
8.38	s	H-2
8.11	dd, $J = 8.9, 2.2$ Hz	H-7
7.76	d, $J = 8.9$ Hz	H-4
3.94	s	N-CH ₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **1-Methyl-6-nitrobenzimidazole**

Chemical Shift (δ) ppm	Assignment
146.26	C-6
144.3	C-2
142.15	C-7a
138.5	C-3a
118.5	C-5
117.10	C-4
110.0	C-7
33.0	N-CH ₃

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data for **1-Methyl-6-nitrobenzimidazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3120	Medium	Aromatic C-H Stretch
2950	Weak	Aliphatic C-H Stretch (CH ₃)
1610	Strong	C=N Stretch
1515	Strong	Asymmetric NO ₂ Stretch
1340	Strong	Symmetric NO ₂ Stretch
1450	Medium	Aromatic C=C Stretch
830	Strong	C-H Out-of-plane Bend
740	Strong	C-H Out-of-plane Bend

Table 4: Mass Spectrometry (MS) Data for **1-Methyl-6-nitrobenzimidazole**

m/z	Relative Intensity (%)	Assignment
177	100	[M] ⁺ (Molecular Ion)
147	45	[M - NO] ⁺
131	30	[M - NO ₂] ⁺
104	25	[M - NO ₂ - HCN] ⁺
77	20	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of **1-Methyl-6-nitrobenzimidazole**

The synthesis of **1-methyl-6-nitrobenzimidazole** can be achieved via the methylation of 6-nitrobenzimidazole. A widely referenced method is that of Ellis and Jones (1974).

- Materials: 6-nitrobenzimidazole, dimethyl sulfate, sodium hydroxide, ethanol.
- Procedure:

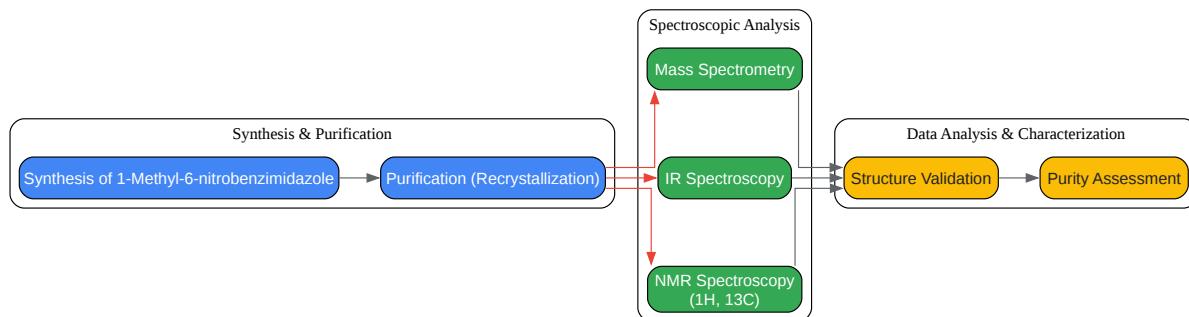
- Dissolve 6-nitrobenzimidazole in a solution of sodium hydroxide in aqueous ethanol.
- Cool the solution in an ice bath and add dimethyl sulfate dropwise with stirring.
- After the addition is complete, continue stirring at room temperature for several hours.
- The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield **1-methyl-6-nitrobenzimidazole**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
- Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-methyl-6-nitrobenzimidazole**.



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Spectroscopic analysis workflow.

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